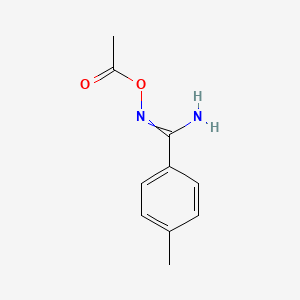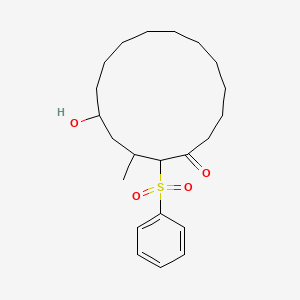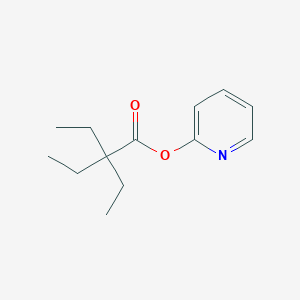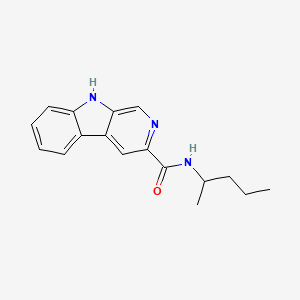
N'-(Acetyloxy)-4-methylbenzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide is an organic compound that features an acetyloxy group attached to a 4-methylbenzene-1-carboximidamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide typically involves the acetylation of 4-methylbenzene-1-carboximidamide. One common method is the reaction of 4-methylbenzene-1-carboximidamide with acetic anhydride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) in methanol can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets. The acetyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetylalanine: Used in biochemical research and as a building block for peptide synthesis.
Uniqueness
N’-(Acetyloxy)-4-methylbenzene-1-carboximidamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acetyloxy group, in particular, differentiates it from other similar compounds and contributes to its unique properties .
Propriétés
Numéro CAS |
88303-28-0 |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
[[amino-(4-methylphenyl)methylidene]amino] acetate |
InChI |
InChI=1S/C10H12N2O2/c1-7-3-5-9(6-4-7)10(11)12-14-8(2)13/h3-6H,1-2H3,(H2,11,12) |
Clé InChI |
MOPLQUPUKUKTHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=NOC(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)
![3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14403134.png)


![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)

![Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate](/img/structure/B14403153.png)
![3'-Ethyl-5-hydroxy-2',4',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14403156.png)


![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14403169.png)

![3H-Indolium, 1-methyl-3-[(3-methyl-2(3H)-thiazolylidene)hydrazono]-2-phenyl-, acetate](/img/structure/B14403175.png)
